molecular formula C8H16Cl3N3O B3041327 (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl CAS No. 278789-01-8

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

Cat. No.: B3041327
CAS No.: 278789-01-8
M. Wt: 276.6 g/mol
InChI Key: RRPSKXFYFAXIMQ-CZDIJEQGSA-N
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Description

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a chemical compound that features a morpholine ring substituted with an imidazole group. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl typically involves the reaction of morpholine with an imidazole derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an imidazole derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to changes in the biological activity of the target, resulting in various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(1H-Imidazol-1-ylmethyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    2-(1H-Imidazol-1-ylmethyl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.

Uniqueness

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is unique due to its specific stereochemistry and the presence of both morpholine and imidazole rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2S)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPSKXFYFAXIMQ-CZDIJEQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CN2C=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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